molecular formula C18H17NO6S2 B2677515 Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 899725-28-1

Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2677515
CAS No.: 899725-28-1
M. Wt: 407.46
InChI Key: QNDIMLDZOJWAJW-UHFFFAOYSA-N
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Description

Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a benzothiophene-derived compound featuring a sulfamoyl group attached to a 3,4-dimethoxyphenyl ring and a methyl ester at the 2-position.

Properties

IUPAC Name

methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6S2/c1-23-13-9-8-11(10-14(13)24-2)19-27(21,22)17-12-6-4-5-7-15(12)26-16(17)18(20)25-3/h4-10,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDIMLDZOJWAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiophene core , a sulfamoyl group , and a methoxy-substituted phenyl group . Its molecular formula is C18H17N2O4SC_{18}H_{17}N_{2}O_{4}S with a molecular weight of approximately 375.46 g/mol. The presence of multiple functional groups contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Enzyme Inhibition : The sulfamoyl group can form hydrogen bonds with active sites on various enzymes, potentially inhibiting their activity. This interaction is crucial for modulating metabolic pathways.
  • Receptor Modulation : The compound may also interact with specific receptors, influencing signaling pathways associated with inflammation and cancer progression.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, it has shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Reference
HeLa (Cervical)0.126
SMMC-7721 (Liver)0.071
K562 (Leukemia)0.164

These results indicate that this compound may be more effective than conventional chemotherapeutic agents like doxorubicin.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. The presence of methoxy groups enhances its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Enzyme Inhibition : A recent investigation demonstrated that this compound effectively inhibited the activity of specific enzymes involved in cancer metabolism. The study emphasized the importance of the sulfamoyl group in binding affinity and selectivity towards target enzymes .
  • Therapeutic Potential in Animal Models : In vivo studies using murine models indicated that administration of this compound resulted in significant tumor reduction compared to controls. The mechanism was linked to both direct cytotoxic effects on tumor cells and modulation of the immune response .

Comparative Analysis with Related Compounds

To further understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound Name Key Features Biological Activity
Methyl 3-[(4-fluorobenzyl)sulfamoyl]-1-benzothiophene-2-carboxylateFluorobenzyl substitutionAnticancer activity
Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylateDimethoxy substitutionAnti-inflammatory properties
N-(4-chlorophenyl)-sulfamoyl derivativesChlorophenyl substitutionAntimicrobial effects

This table illustrates how variations in substituents can significantly influence the pharmacological profile of sulfamoyl-containing compounds.

Comparison with Similar Compounds

Notes

Substituent positioning (3,4 vs. 3,5) significantly impacts molecular interactions despite identical formulas in methyl ester derivatives.

Further experimental studies (e.g., solubility assays, receptor-binding assays) are needed to validate hypotheses derived from structural analysis.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfamoyl group at C3, dimethoxy groups on the phenyl ring). Chemical shifts for aromatic protons typically appear at δ 6.8–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ ~ 421.05 g/mol).
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns (mobile phase: acetonitrile/water) .

How can reaction conditions be optimized to improve yield and purity during synthesis?

Q. Advanced

  • Temperature control : Lowering reaction temperatures (40–60°C) during sulfamoylation reduces side-product formation (e.g., over-substitution).
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance sulfamoyl group reactivity, while toluene improves regioselectivity in coupling steps .
  • Catalyst loading : Pd(PPh₃)₄ at 2–5 mol% balances cost and efficiency.
  • Quantum-chemical modeling : Semi-empirical methods (e.g., AM1) predict activation energies and guide optimization of endothermic steps (e.g., oxirane ring formation in intermediates) .

What strategies resolve contradictions in reported biological activity data across studies?

Q. Advanced

  • Comparative cell-line assays : Test the compound against standardized panels (e.g., NCI-60) to normalize variability in IC₅₀ values. For example, discrepancies in anticancer activity may arise from differences in cell permeability or assay protocols .
  • Structural analogs analysis : Compare activity with derivatives lacking the 3,4-dimethoxyphenyl group to isolate pharmacophore contributions.
  • Metabolic stability studies : Assess liver microsome degradation to explain inconsistencies in in vivo vs. in vitro efficacy .

What computational methods predict the compound’s reactivity and target interactions?

Q. Advanced

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., tyrosine kinases) via sulfamoyl group hydrogen bonding and π-π stacking with the benzothiophene core .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
  • MD simulations : Study solvation effects and conformational stability in aqueous vs. lipid bilayer environments .

How does the 3,4-dimethoxyphenyl substituent influence pharmacological properties?

Q. Advanced

  • Electron-donating effects : Methoxy groups enhance electron density on the phenyl ring, improving binding to targets like topoisomerase II via π-stacking.
  • Metabolic resistance : Dimethoxy groups reduce Phase I metabolism (e.g., cytochrome P450 oxidation), prolonging half-life in vivo .
  • Comparative SAR studies : Replace methoxy with halogens (e.g., Cl, F) to evaluate potency shifts in kinase inhibition assays .

What are the challenges in scaling up laboratory-scale synthesis for preclinical studies?

Q. Advanced

  • Purification bottlenecks : Replace column chromatography with recrystallization (solvent: ethanol/water mixtures) for cost-effective scale-up.
  • Byproduct management : Optimize stoichiometry to minimize sulfonic acid byproducts during sulfamoylation.
  • Reactor design : Use flow chemistry for exothermic steps (e.g., esterification) to improve heat dissipation and safety .

How can structural modifications enhance selectivity for specific biological targets?

Q. Advanced

  • Bioisosteric replacement : Substitute the benzothiophene core with benzofuran to alter steric interactions with ATP-binding pockets .
  • Pro-drug strategies : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to improve bioavailability and target tissue accumulation .

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